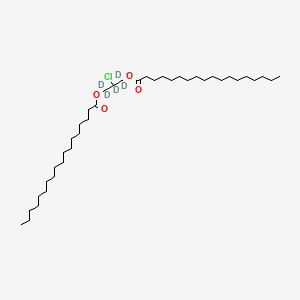

2-MCPD-d5-1,3-stearoyl

Description

Overview of Monochloropropanediol Esters as Food Process Contaminants

Monochloropropanediol (MCPD) esters are process-induced chemical contaminants that are not naturally present in raw foods. fediol.eu They are primarily formed during the high-temperature refining of edible oils and fats, a process necessary to achieve desired quality and safety specifications. fediol.eumerieuxnutrisciences.com Temperatures exceeding 200°C, particularly during the deodorization step, are a major contributor to their formation. fediol.eumerieuxnutrisciences.comfera.co.uk

These contaminants can be found in a variety of food products that contain refined oils, such as fried foods, baked goods, and infant formula. fera.co.uksfa.gov.sg The formation of MCPD esters, including 2-MCPD and its isomer 3-MCPD, involves complex chemical reactions between the glycerol (B35011) backbone of lipids and chlorinated compounds. merieuxnutrisciences.com Palm oil has been noted to contain higher levels of these esters compared to other vegetable oils. fediol.eu Once consumed, MCPD esters are hydrolyzed in the digestive tract, releasing free MCPD. analytical-group.comjfda-online.com

Significance of Deuterated 2-MCPD-1,3-stearoyl (2-MCPD-d5-1,3-stearoyl) in Analytical Science

In the realm of analytical chemistry, particularly in food safety analysis, accuracy and precision are paramount. Deuterated internal standards, such as this compound, are crucial tools for achieving reliable quantitative results. restek.coma-2-s.com The term "deuterated" signifies that some hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen.

The primary function of this compound is to serve as an internal standard in analytical methods, most notably in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comeuropa.eu When analyzing complex food matrices, variations can be introduced during the sample extraction and analysis process. restek.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical procedure, scientists can correct for these variations. analis.com.my This is because the deuterated standard behaves almost identically to the non-deuterated target analyte (2-MCPD-1,3-stearoyl) throughout the extraction, derivatization, and chromatographic separation steps. a-2-s.com This approach significantly improves the accuracy and reproducibility of the quantification of MCPD esters in food samples. a-2-s.comanalis.com.my

Scope and Research Objectives of the Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, primarily driven by the need for robust analytical methods to monitor and control the levels of MCPD esters in the food supply. Key research objectives include:

Development and Validation of Analytical Methods: A significant portion of research is dedicated to creating and validating sensitive and reliable methods for the detection and quantification of 2-MCPD esters in various food matrices. cabidigitallibrary.org This involves optimizing extraction techniques, derivatization procedures, and instrumental analysis. europa.eu

Understanding Formation and Mitigation: Researchers are actively investigating the mechanisms of 2-MCPD ester formation during food processing. fediol.eu This knowledge is essential for developing effective mitigation strategies to reduce the levels of these contaminants in finished food products. merieuxnutrisciences.com

Synthesis of High-Purity Standards: The synthesis of high-purity this compound and other isotopically labeled standards is a critical area of research. google.com The availability of these standards is fundamental for the accuracy of analytical measurements.

Inter-laboratory Proficiency Testing: Collaborative studies and proficiency tests are conducted to ensure the comparability and reliability of analytical results across different laboratories. europa.eu This is crucial for establishing standardized methods and regulatory compliance.

Compound Data

Properties

Molecular Formula |

C39H75ClO4 |

|---|---|

Molecular Weight |

648.5 g/mol |

IUPAC Name |

(2-chloro-1,1,2,3,3-pentadeuterio-3-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35D2,36D2,37D |

InChI Key |

PYMWUYDMRZYIBN-RYBIQIASSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl |

Origin of Product |

United States |

Synthesis and Characterization Methodologies for Deuterated 2 Mcpd Esters

Strategies for the Laboratory Synthesis of 2-MCPD-d5-1,3-stearoyl and Related Deuterated Analogues

The primary and most efficient route for synthesizing the deuterated backbone of the target molecule is to begin with an isotopically labeled starting material. google.com This "synthetic approach" is generally preferred over "exchange approaches" (H/D exchange) as it provides better control over the location and number of deuterium (B1214612) atoms incorporated. princeton.edu

The common pathway involves:

Starting Material : The synthesis begins with glycerol-d5, a commercially available starting material where five non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. google.com

Protection of Hydroxyl Groups : The two terminal oxygen groups of glycerol-d5 are protected to ensure that the subsequent chlorination step occurs at the C-2 position. This is achieved using protecting groups with reagents like acetyl chloride or benzoyl chloride. google.com

Chlorination : The protected glycerol-d5 intermediate is then chlorinated at the C-2 position using a chlorinating agent such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). google.com

Deprotection : Finally, the protecting groups are removed to yield 2-chloro-1,3-propanediol-d5 (2-MCPD-d5). google.com

This method allows for the convenient and efficient synthesis of the high-purity stable isotope-labeled 2-MCPD-d5 internal standard, with reported total yields for the synthesis of the unlabeled analogue reaching 70-80%. google.com

Table 1: Summary of Chemical Route for Deuterium Incorporation

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deuterated Starting Material | N/A | Glycerol-d5 |

| 2 | Protection of Terminal Hydroxyls | Acetyl chloride, Benzoyl chloride | Protected Glycerol-d5 |

| 3 | Chlorination at C-2 | Phosphorus trichloride (PCl₃) | Protected 2-MCPD-d5 |

Once the 2-MCPD-d5 core has been synthesized, the stearoyl fatty acid chains are attached via esterification. This process conjugates two stearic acid molecules to the hydroxyl groups at the C-1 and C-3 positions of the 2-MCPD-d5 backbone.

A primary method for this step is condensation . This involves reacting 2-MCPD-d5 with stearic acid in the presence of a condensing agent. google.com This technique directly forms the ester linkages to produce the final 1,3-distearoyl-2-chloropropanediol-d5.

Other relevant esterification techniques used in lipid synthesis include:

Direct Esterification : This method involves the reaction of a carboxylic acid (stearic acid) with an alcohol (in this case, the hydroxyl groups of 2-MCPD-d5), often in the presence of an acid or alkaline catalyst. nih.gov

Enzymatic Acidolysis : Lipase-catalyzed reactions can be used to synthesize structured triglycerides. nih.gov In a similar context, enzymatic methods could offer a highly specific route for esterification, potentially reducing the formation of unwanted by-products under milder reaction conditions. nih.gov

The selection of the esterification method depends on factors such as desired yield, purity requirements, and the stability of the reactants. For analytical standard synthesis, methods that ensure high purity and minimize isomeric by-products are preferred.

Analytical Confirmation of Deuterated 2-MCPD Ester Identity and Purity

Rigorous analytical testing is required to confirm the chemical structure and assess the purity of the synthesized this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming the successful incorporation of deuterium and the correct attachment of the fatty acid chains.

Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), this is a cornerstone technique. researchgate.netnih.govnih.gov For this compound, MS confirms the correct molecular weight, which will be 5 mass units higher than its non-deuterated counterpart due to the five deuterium atoms. ondemand.comresearchgate.net The fragmentation pattern observed in the mass spectrum provides further structural confirmation, helping to identify the different components of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for unambiguous structural elucidation. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the glycerol (B35011) backbone protons confirms the successful deuteration. The presence of signals corresponding to the stearoyl chains confirms the esterification. ¹³C NMR provides information on the carbon skeleton of the entire molecule.

Table 2: Spectroscopic Data for Structural Elucidation of Deuterated MCPD Esters

| Technique | Purpose | Expected Observation for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation. | Molecular ion peak at m/z corresponding to C₃₉D₅H₇₀ClO₄ (e.g., 648.49). ondemand.com Fragmentation pattern consistent with the loss of stearoyl groups. |

| ¹H NMR | Confirms proton environment and deuterium incorporation. | Absence of signals for C₁, C₂, and C₃ protons on the propanediol (B1597323) backbone. Presence of characteristic signals for the long alkyl chains of the stearoyl groups. |

| ¹³C NMR | Confirms the carbon skeleton. | Signals corresponding to the carbonyl carbons of the ester groups and the carbons of the stearoyl alkyl chains. |

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, by-products, or isomers, thereby allowing for an accurate assessment of its purity. researchgate.net

Gas Chromatography (GC) : Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is widely used for the analysis of MCPD esters. d-nb.infonih.gov The method typically involves a derivatization step to increase the volatility of the analytes. aocs.org Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful method for the direct analysis of MCPD esters without prior derivatization. nih.govresearchgate.net It offers high sensitivity and selectivity. Purity can be assessed using detectors like a UV detector (if applicable), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer. A purity of >95% is often required for analytical standards. ondemand.com

Table 3: Chromatographic Methods for Purity Assessment

| Method | Typical Column | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Separates analytes based on volatility; provides purity data and structural confirmation. |

| HPLC-MS/MS | Reversed-phase C18 column | Acetonitrile/Water gradient | Tandem Mass Spectrometry | Separates analytes based on polarity; allows for direct quantification and purity assessment with high specificity. |

Analytical Methodologies for the Determination of 2 Mcpd Esters in Complex Food Matrices

Role of 2-MCPD-d5-1,3-stearoyl as an Internal Standard in Quantification Assays

The accurate quantification of 2-MCPD fatty acid esters in diverse and complex food matrices presents significant analytical challenges. The use of an appropriate internal standard is paramount to compensate for analyte losses during sample preparation and potential matrix effects during analysis. This compound, a deuterated form of a 2-MCPD diester, serves as an ideal internal standard for these purposes. Its chemical and physical properties closely mimic those of the native 2-MCPD esters, ensuring it behaves similarly throughout the entire analytical procedure, from extraction to detection.

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical substances. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. google.com In this case, this compound (or similar deuterated esters) is added to the food sample or extracted fat. bund.detandfonline.com

This "isotope-labeled" standard is chemically identical to the "native" analyte (2-MCPD esters) but has a different mass due to the presence of heavy isotopes, such as deuterium (B1214612) (d5). google.comnih.gov Because the labeled standard and the native analyte are chemically indistinguishable, any loss of substance during the subsequent steps of extraction, clean-up, derivatization, and injection into the analytical instrument will affect both compounds equally.

During the final measurement by mass spectrometry (MS), the instrument can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the added internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy, effectively correcting for procedural losses and ionization suppression or enhancement effects. mdpi.com This stable isotope dilution assay (SIDA) approach is crucial for achieving reliable results in complex matrices like food. tandfonline.com

Application in Direct Analytical Methods

Direct analytical methods aim to quantify the intact 2-MCPD esters without prior chemical cleavage. These methods typically employ liquid chromatography-mass spectrometry (LC-MS). tandfonline.comresearchgate.net The primary advantage of direct analysis is the ability to obtain information about the specific fatty acid profiles of the MCPD esters, which is lost in indirect methods. cabidigitallibrary.org

However, direct analysis presents its own set of challenges, most notably the vast number of possible 2-MCPD ester congeners and a limited commercial availability of corresponding isotopically labeled internal standards. fediol.eu While the application is less common than in indirect methods, deuterated standards like this compound are essential for accurate quantification in direct approaches. In a direct LC-MS/MS analysis of human milk, 2-MCPD distearate was used to confirm results from an indirect method. tandfonline.com

For direct methods, the internal standard must be structurally very similar to the analytes to ensure similar chromatographic behavior and ionization efficiency in the mass spectrometer. The development of LC-time of flight MS (LC-TOFMS) methods has shown promise for the direct analysis of MCPD esters, but the choice of internal standard remains critical. nih.gov The complexity and cost associated with synthesizing a wide range of labeled ester standards have somewhat limited the routine application of comprehensive direct analytical methods. fediol.eujfda-online.com

Sample Preparation and Extraction Techniques for 2-MCPD Esters

Before the analytical determination of 2-MCPD esters can occur, the lipid fraction containing these contaminants must be efficiently extracted from the food matrix, which can range from pure oils to complex, multi-component products like infant formula, baked goods, and sauces.

Fat/Oil Extraction from Diverse Foodstuffs

Accelerated Solvent Extraction (ASE): This technique, also known as Pressurised Liquid Extraction (PLE), is widely used for extracting fat from solid and semi-solid food samples. It employs solvents at elevated temperatures and pressures, which significantly reduces extraction time and solvent consumption compared to traditional methods. europa.eunih.gov ASE has been successfully applied to a variety of foodstuffs, including infant formula, chocolate cream, mayonnaise, potato chips, and crackers. europa.eunih.govresearchgate.net A common solvent mixture for ASE is petroleum ether/iso-hexane/acetone. europa.eu Comparative studies have shown that ASE can offer better reproducibility than traditional Soxhlet extraction. europa.eu

Soxhlet Extraction: This is a classical method for fat extraction but is generally more time-consuming and uses larger volumes of solvent than ASE. europa.eu

Liquid-Liquid Extraction (LLE): For liquid or semi-liquid samples, LLE is often used.

Microwave Extraction: This method can also be used for fat extraction, but its capacity is often limited by the size of the extraction containers and the number of samples that can be processed simultaneously. For low-fat samples, this might necessitate multiple extractions to obtain sufficient fat for analysis. merieuxnutrisciences.com

The following table summarizes findings from a collaborative study on extraction methods for MCPD fatty acid esters in various food matrices.

| Food Matrix | Extraction Method | Key Findings | Reference |

| Infant Formula, Sweet Spread, Chocolate Cream, Mayonnaise | Accelerated Solvent Extraction (ASE) | Good repeatability and sufficient reproducibility. Found to be more reproducible than Soxhlet. | europa.eu |

| Infant Formula | Accelerated Solvent Extraction (ASE) | Used to extract the fat fraction before analysis via a modified method for fats and oils. | nih.gov |

| Low-Fat Samples (<5% fat) | Manual Fat Extraction | The amount of sample can be adjusted to the fat content, which can be an advantage over microwave extraction. | merieuxnutrisciences.com |

Purification and Clean-up Procedures

Following fat extraction, the extract often contains interfering substances from the food matrix (e.g., mono- and diacylglycerols, pigments, phospholipids) that can compromise the accuracy of the subsequent analysis. Therefore, a purification or clean-up step is crucial.

Solid-Phase Extraction (SPE): This is the most common clean-up technique. The fat extract is passed through a cartridge packed with a solid adsorbent material, such as silica (B1680970). cabidigitallibrary.org Different components are retained on the SPE material to varying degrees, allowing for the separation of the MCPD esters from interfering compounds. A two-stage SPE clean-up procedure has been developed for both low-fat and high-fat foods, using various cartridges like Si, C18, and HLB to achieve effective purification. jfda-online.com In some direct analysis methods, SPE on a silica cartridge is used to isolate 3-MCPD and glycidyl (B131873) esters. cabidigitallibrary.org

Solid-Supported Liquid-Liquid Extraction (SLE): This technique has also been employed for purification. In one method, after the cleavage of the esters, the reaction products were purified using diatomaceous earth as the sorbent in an SLE process. nih.gov

The goal of these procedures is to produce a clean extract containing the analytes of interest, ready for instrumental analysis, while ensuring that the internal standard continues to track the native analyte through these steps.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 2-MCPD esters from the complex mixture of other compounds present in food samples. Both gas chromatography (GC) and liquid chromatography (LC) have been extensively developed and applied for this purpose.

Gas Chromatography (GC) Approaches

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established indirect method for the analysis of 2-MCPD esters. chromatographyonline.commeasurlabs.com This approach typically involves the hydrolysis or transesterification of the esters to release the free 2-MCPD, which is then derivatized to enhance its volatility for GC analysis. chromatographyonline.comchromatographyonline.com Phenylboronic acid is a common derivatizing agent used for this purpose. chromatographyonline.comnifc.gov.vn

Key steps in GC-based analysis include:

Extraction: The esters are first extracted from the food matrix. nifc.gov.vn

Hydrolysis/Transesterification: The ester bonds are cleaved to release the 2-MCPD backbone. edgccjournal.org

Derivatization: The free 2-MCPD is converted into a more volatile derivative. chromatographyonline.comnifc.gov.vn

GC Separation: The derivatized analyte is separated from other components on a capillary column, such as a DB-5MS. nifc.gov.vn

While indirect GC methods are widely used, they can be time-consuming due to the multiple sample preparation steps. nih.govfei-online.com Automation of the sample preparation process can help to improve sample throughput. nih.govfei-online.com

Liquid Chromatography (LC) Approaches

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a direct approach to the analysis of intact 2-MCPD esters, eliminating the need for hydrolysis and derivatization. chromatographyonline.comfediol.eu This direct analysis provides more detailed information about the individual ester profiles. researchgate.net

Several LC-based methods have been developed:

Solid-Phase Extraction (SPE): A two-step SPE procedure is often used to clean up the sample and isolate the target analytes from the oil matrix before LC-MS/MS analysis. acs.orgnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide enhanced separation efficiency and faster analysis times. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC, using supercritical carbon dioxide as the mobile phase, has emerged as a green analytical technique for the separation of MCPD esters. acs.org This method can separate over 20 different 2-MCPD and 3-MCPD esters in under 12 minutes. acs.org

Direct LC methods are advantageous as they reduce the risk of artifact formation that can occur during the harsh chemical conditions of indirect methods. chromatographyonline.comfediol.eu

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the primary detection technique for the sensitive and selective quantification of 2-MCPD esters, whether analyzed by GC or LC.

GC-MS/MS Method Development and Validation

For GC-based analysis, tandem mass spectrometry (GC-MS/MS) is the preferred method for quantification due to its high selectivity and sensitivity. edgccjournal.orgnih.gov The use of multiple reaction monitoring (MRM) mode significantly improves the signal-to-noise ratio compared to single ion monitoring (SIM). edgccjournal.org

Method validation for GC-MS/MS analysis of 2-MCPD esters typically includes assessment of:

Linearity: Calibration curves for analytes have shown excellent linearity with correlation coefficients (R²) greater than 0.998. chromatographyonline.com

Sensitivity: Limits of detection (LOD) as low as 2.2 ng/g for 2-MCPD have been achieved. nih.gov

Accuracy and Precision: Recoveries are generally expected to be within the range of 87.5% to 113.6%. edgccjournal.org Repeatability and intermediate precision are also evaluated, with relative standard deviations (RSD) typically below 10%. tandfonline.com

Internal Standards: Isotopically labeled internal standards, such as 2-MCPD-d5, are crucial for accurate quantification. nifc.gov.vn

GC-MS/MS Method Validation Parameters

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.998 | chromatographyonline.com |

| LOD (2-MCPD) | 2.2 ng/g | nih.gov |

| Recovery | 87.5% - 113.6% | edgccjournal.org |

| RSD (Repeatability) | < 10% | tandfonline.com |

LC-MS/MS Method Development and Validation

LC-MS/MS methods for the direct analysis of 2-MCPD esters have been successfully developed and validated for various food matrices, particularly edible oils. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique. acs.orgnih.gov

Validation of these methods has demonstrated:

Recovery: For 2-MCPD diesters, average recoveries range from 79% to 106%, with RSDs between 3% and 13%. acs.orgresearchgate.net For 2-MCPD monoesters, recoveries are between 72% and 108%, with RSDs of 4% to 17%. acs.orgresearchgate.net

Limits of Quantitation (LOQ): LOQs are typically at or below 30 ng/g for diesters and 90 ng/g for monoesters. acs.orgnih.gov

LC-MS/MS Method Validation for 2-MCPD Esters in Edible Oils

| Analyte Group | Average Recovery Range | RSD Range | LOQ | Reference |

|---|---|---|---|---|

| 2-MCPD Diesters | 79% - 106% | 3% - 13% | ≤ 30 ng/g | acs.orgresearchgate.net |

| 2-MCPD Monoesters | 72% - 108% | 4% - 17% | ≤ 90 ng/g | acs.orgresearchgate.net |

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers an alternative to tandem mass spectrometry for the analysis of 2-MCPD esters. chromatographyonline.comfediol.eu HRMS provides high mass accuracy, which aids in the confident identification of target compounds in complex matrices. chromatographyonline.com Supercritical fluid chromatography coupled with high-resolution tandem mass spectrometry (SFC-HRMS/MS) has been shown to be an efficient method for the rapid determination of 2- and 3-MCPD esters. chromatographyonline.com The HRMS data is typically acquired in a mass-to-charge ratio (m/z) range of 100–1000. chromatographyonline.com

Method Validation and Quality Assurance in 2-MCPD Ester Analysis

Method validation is a fundamental requirement to demonstrate that an analytical procedure is fit for its intended purpose. For 2-MCPD esters, this involves a comprehensive evaluation of the method's performance characteristics, strategies to mitigate analytical challenges, and participation in proficiency testing to ensure consistency among laboratories.

The validation of an analytical method hinges on establishing its accuracy, precision, and sensitivity. These parameters define the reliability and performance of the method for quantifying 2-MCPD esters in food.

Accuracy refers to the closeness of a measured value to the true or accepted value. In the analysis of 2-MCPD esters, accuracy is typically assessed through recovery studies using spiked samples, as certified reference materials are often unavailable. tandfonline.comresearchgate.net For instance, a validation study for oil-based foodstuffs reported recoveries ranging from 97% to 106% for bound 2-MCPD. nih.gov Another study analyzing various food matrices with a method employing accelerated solvent extraction (ASE) found recovery rates between 85% and 135% for spiked 3-MCPD ester samples. bund.de The use of an isotope-labeled internal standard, such as this compound (1,3-Distearoyl-2-chloro-propanediol-d5), is critical for ensuring high accuracy. europa.eulgcstandards.com This standard is added to the sample at the beginning of the analytical process and behaves similarly to the target analyte, compensating for potential losses during extraction, cleanup, and derivatization steps.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed in terms of relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-laboratory precision, RSDr): This assesses the variation within a single laboratory over a short period by the same operator using the same equipment. Studies have reported excellent repeatability, with RSDr values often below 5%. nih.govchromatographyonline.com For example, an indirect enzymatic method evaluated in a collaborative study showed an RSDr of less than 5% for liquid oil samples. jst.go.jp

Reproducibility (Inter-laboratory precision, RSDR): This evaluates the variation between different laboratories, which is a more stringent test of a method's robustness. For the same enzymatic method, the RSDR ranged from 5% to 18% across all oil samples. jst.go.jp A validation of a method for oil-based food products demonstrated satisfactory reproducibility with an RSD below 5%. nih.gov

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest concentration of an analyte that can be reliably detected.

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. A novel GC-MS/MS method reported an LOQ of 94 µg/kg for 2-MCPD esters (expressed as 2-MCPD) in food emulsifiers. tandfonline.com Another method developed for edible oils achieved an even lower LOQ of 0.01 µg of 2-MCPD. chromatographyonline.comshimadzu.com

The following table summarizes performance characteristics from various validated methods for 2-MCPD ester analysis.

Table 1: Performance Characteristics of Validated Analytical Methods for 2-MCPD Esters

| Method Type/Matrix | Accuracy (Recovery %) | Precision (RSDr / RSDR %) | Sensitivity (LOQ) | Source(s) |

|---|---|---|---|---|

| GC-MS/TQ in Edible Oil | 93 - 107% | < 10% (RSD) | 0.01 µg (as 2-MCPD) | chromatographyonline.com, shimadzu.com |

| GC-MS in Oil-based Foodstuffs | 97 - 106% | < 2% / < 5% | 0.04 mg/kg (as bound MCPD) | nih.gov |

| Indirect Enzymatic in Edible Oils | Not Specified | < 5% / 5 - 18% | Not Specified | jst.go.jp |

| GC-MS/MS in Food Emulsifiers | Not Specified | Not Specified | 94 µg/kg (as 2-MCPD) | tandfonline.com |

Complex food matrices, such as bakery products, infant formula, and margarines, contain various components like fats, proteins, carbohydrates, and emulsifiers that can interfere with the analysis of 2-MCPD esters. nih.govresearchgate.net These "matrix effects" can suppress or enhance the analytical signal, leading to inaccurate quantification.

Key strategies to address these challenges include:

Effective Extraction and Cleanup: A crucial first step is to efficiently extract the fat-soluble esters from the food product. Techniques like accelerated solvent extraction (ASE) and liquid-liquid extraction are commonly employed. europa.eunih.govbund.de Following extraction, a cleanup step using techniques such as solid-phase extraction (SPE) is often necessary to remove interfering compounds before instrumental analysis. europa.eu

Use of Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. An ideal internal standard, like this compound, is chemically identical to the analyte but has a different mass due to isotopic labeling. europa.eulgcstandards.com It is added to the sample before extraction and experiences the same physical and chemical changes as the native analyte, including any signal suppression or enhancement caused by the matrix. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved regardless of matrix-induced variations or analyte loss during sample preparation. europa.eu

Method Blank and Spiked Sample Analysis: Analyzing a method blank (a sample without the analyte that undergoes the entire analytical procedure) helps identify any contamination. Analyzing matrix-matched spiked samples helps to evaluate the extent of matrix effects and verify the accuracy of the method for a specific food type. tandfonline.comnih.gov

To ensure that analytical results are comparable and reliable across different laboratories and countries, methods are subjected to inter-laboratory collaborative studies, also known as proficiency tests (PTs). europa.eu These studies are essential for method validation on a larger scale and for the harmonization of analytical procedures. researchgate.netnih.gov

Key outcomes and findings from these studies include:

Method Robustness: Collaborative studies test a method's performance under various conditions (different staff, equipment, and laboratory environments), thus proving its robustness.

Reproducibility Assessment: The primary goal is to determine the between-laboratory precision (RSDR). The results are often evaluated using the Horwitz ratio (HorRat), which compares the observed RSDR with a predicted value. A HorRat value around 1.0 is considered satisfactory. bund.de A BfR collaborative trial involving 29 laboratories found that a standardized method achieved good reproducibility with HorRat values between 0.6 and 1.0 for 2-MCPD. bund.de

Method Harmonization: These studies help identify the most reliable methods and promote their adoption as standard or official methods (e.g., AOCS, ISO, CEN). fediol.eu For example, several AOCS Official Methods for the analysis of MCPD esters have been established based on extensive validation and collaborative studies. aocs.org This harmonization is vital for international trade and consistent regulatory enforcement. researchgate.net

Table 2: Examples of Inter-laboratory Collaborative Studies for MCPD Ester Analysis

| Organizing Body / Study | No. of Labs | Matrices Tested | Key Findings | Source(s) |

|---|---|---|---|---|

| BfR Collaborative Trial | 29 | Infant formula, lard, cookies, fish | A method using ASE extraction (BfR Method 22) satisfied performance criteria with HorRat values of 0.6-1.0 for 2-MCPD. | bund.de |

| Indirect Enzymatic Method Study | 13 | Palm, rapeseed, rice bran oils | The method was deemed satisfactory with RSDR values from 5% to 18% and HorRat ratios ≤ 1.3 for all analytes. | jst.go.jp |

| EURL-PAH Proficiency Test (2016) | 16 | Waffles, edible oil | Aimed to evaluate the readiness and comparability of results from European official control laboratories. | europa.eu |

| JRC Collaborative Study | 8 | Various foods (e.g., fish, biscuits) | Results were generally in agreement regardless of method, but fish matrix proved problematic due to free 3-MCPD. RSDR ranged from 6.5% to 49.0%. | europa.eu |

Formation Mechanisms and Precursors of 2 Mcpd Esters in Food Processing

Chemical Pathways Leading to 2-MCPD Ester Formation

The generation of 2-MCPD esters involves several proposed chemical pathways, primarily centered around the reaction between lipids and chlorinated compounds at elevated temperatures. mfds.go.krwur.nl

Chlorinated compounds, both organic and inorganic, are critical precursors for the formation of 2-MCPD esters. nih.govmerieuxnutrisciences.com These compounds act as chloride donors. nih.gov The reaction mechanism involves the chloride ion reacting with the glycerol (B35011) backbone of acylglycerols. mfds.go.krmerieuxnutrisciences.com Major proposed routes include a direct nucleophilic attack by chloride ions on a carbon atom of the glycerol backbone or the formation of a cyclic acyloxonium ion intermediate which is then attacked by a chloride anion. mfds.go.krmdpi.com Studies suggest that hydrochloric acid (HCl), which can form from the thermal degradation of chlorinated compounds during refining, is a significant factor in the formation of MCPD esters. acs.org The availability of these chloride ions is often the main limiting factor in the reaction. nih.gov

Acylglycerols, which include triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs), provide the necessary glycerol backbone for the reaction. ut.ac.ir While TAGs are the main components of fats and oils, it is the partial acylglycerols—DAGs and MAGs—that have shown a greater ability to form MCPD esters compared to TAGs. nih.govresearchgate.net However, the formation of MCPD esters has also been observed in model systems containing only pure TAGs, indicating they can also act as precursors. researchgate.net Some research suggests no direct correlation between the concentration of acylglycerols and the formation of MCPD esters, highlighting that the availability of chloride is a more critical factor. nih.govresearchgate.net Palm oil, which is naturally high in DAGs (4-12%), often shows higher levels of these contaminants. nih.goveufic.org

Impact of Processing Parameters on 2-MCPD Ester Formation

The conditions under which food is processed play a significant role in the rate and extent of 2-MCPD ester formation. researchgate.net Key parameters include temperature, processing duration, pH, and moisture content.

High temperatures are a primary driver for the formation of 2-MCPD esters. ifst.orgnih.gov The deodorization step in oil refining, which can reach temperatures as high as 230°C or more, is a major stage for their formation. ital.sp.gov.brnih.gov Studies have shown that 2-MCPD esters can form even at milder conditions, such as 210°C for 30 minutes. ital.sp.gov.brnih.gov

However, the relationship is not always linear. In some thermal processes, an increase in temperature and duration can lead to an initial rise in contaminant levels, followed by decomposition at very high temperatures or extended times. nih.govresearchgate.net For instance, one study observed that in a food thermal reaction model, the content of 2-MCPDEs decreased by 20% with heating temperatures from 100-190°C, whereas in a frying model, it increased eightfold with temperatures from 100-220°C. cnif.cn In palm oil deodorization, temperature appeared to have less influence on the final concentration of 2-MCPD esters compared to glycidyl (B131873) esters (GE), with stable levels being reached even at the mildest conditions tested (210°C). ital.sp.gov.brnih.gov

Table 1: Effect of Deodorization Temperature and Time on 2-MCPD Ester Formation in Palm Oil

This table presents data on the concentration of 2-MCPD esters under different processing conditions. Interact with the headers to sort the data.

| Temperature (°C) | Duration (min) | 2-MCPD Ester (mg/kg) |

|---|---|---|

| 210 | 30 | 0.68 |

| 210 | 60 | 0.81 |

| 210 | 90 | 0.85 |

| 210 | 120 | 0.89 |

| 230 | 30 | 1.18 |

| 230 | 60 | 1.25 |

| 230 | 90 | 1.33 |

| 230 | 120 | 1.35 |

| 250 | 30 | 1.29 |

| 250 | 60 | 1.36 |

| 250 | 90 | 1.41 |

| 250 | 120 | 1.44 |

| 270 | 30 | 1.38 |

| 270 | 60 | 1.40 |

| 270 | 90 | 1.42 |

| 270 | 120 | 1.43 |

Source: Adapted from studies on palm oil deodorization. ital.sp.gov.brnih.gov

The acidity, or pH level, of the processing environment also affects the formation of 2-MCPD esters. An acidic environment is known to promote their formation. wur.nl For example, the use of acids like citric acid during the degumming step of oil refining can contribute to higher levels of these contaminants. wur.nl Consequently, strategies to mitigate formation often involve using milder, less acidic conditions or employing neutralization steps. fao.org Using more pH-neutral bleaching clays (B1170129) during the refining process can also reduce the potential for 2-MCPD ester formation. fao.org Conversely, the stability of already formed MCPD can be dependent on pH, with higher pH (more alkaline conditions) potentially increasing the rate of degradation. ifst.org

Table 2: Influence of Acids and Chloride on 2-MCPD Ester Formation in Palm Oil

This table shows the impact of adding different acidic and chloride compounds on the final concentration of 2-MCPD esters during deodorization simulation. Interact with the headers to sort the data.

| Treatment | 2-MCPD Ester (mg/kg) |

|---|---|

| Control (Bleached Palm Oil) | 1.05 |

| + H₂SO₄ | 1.12 |

| + NaCl | 1.39 |

| + H₂SO₄ + NaCl | 1.49 |

| + HCl | 1.63 |

Source: Adapted from a study on the influence of chloride ions and acids. acs.org

The presence of water during processing can influence the formation of 2-MCPD esters, although its role is complex. Water can participate in hydrolysis reactions, breaking down triacylglycerols into di- and monoacylglycerols, which are more reactive precursors. agriculturejournals.cz Research simulating thermal processing showed that the highest amount of bound 3-MCPD (a related compound) was formed in media containing approximately 20% water. agriculturejournals.cz However, water washing steps can also be used as a mitigation strategy to remove water-soluble chloride precursors from crude oil before high-temperature refining, thereby reducing the final contaminant levels. researchgate.net One study demonstrated that washing crude palm oil with 5% water removed up to 76% of water-soluble chlorides, leading to a significant reduction in MCPD ester formation. researchgate.net The residual water content after such steps must be carefully controlled, as it might unfavorably alter the pH or react with other components. wur.nl

Identification and Characterization of Primary Precursors

The formation of 2-MCPD esters, along with their isomer 3-MCPD esters, primarily occurs during the high-temperature refining of edible oils and fats, particularly in the deodorization step where temperatures can exceed 200°C. merieuxnutrisciences.commdpi.comfera.co.uk The key reactants in this process are lipid precursors and chlorine-containing compounds.

Acylglycerols as Key Precursors

The fundamental building blocks for the formation of 2-MCPD esters are acylglycerols. mdpi.com While triacylglycerols (TAGs) are the main components of edible oils, it is their hydrolysis products, namely diacylglycerols (DAGs) and monoacylglycerols (MAGs), that are considered the most significant precursors. ftb.com.hrnih.govut.ac.ir

Diacylglycerols (DAGs): Numerous studies have identified DAGs as primary precursors for both 2-MCPD and 3-MCPD esters. ftb.com.hrnih.gov Palm oil, for instance, naturally contains higher levels of DAGs, which contributes to its propensity to form higher concentrations of these contaminants during refining. fera.co.uk Research has shown that the formation of MCPD is approximately twice as high from diglycerides compared to an equivalent amount of monoglycerides. ftb.com.hr

Monoacylglycerols (MAGs): MAGs are also recognized as effective precursors for the formation of MCPD esters. nih.govmdpi.com

Triacylglycerols (TAGs): While less reactive than their partially hydrolyzed counterparts, TAGs can also contribute to the formation of MCPD esters, particularly after being degraded into DAGs and MAGs at high temperatures. ftb.com.hrnih.gov Some studies have noted that triolein, a type of TAG, remains relatively stable and forms only a small quantity of esters. nih.gov

The general consensus is that partial acylglycerols are more potent precursors than triacylglycerols. acs.org However, the correlation is not always direct, as the availability of chloride ions is often the main limiting factor in the reaction. acs.org

The Role of Chloride

The presence of a chlorine source is essential for the conversion of acylglycerols into 2-MCPD esters. merieuxnutrisciences.com This chlorine can be either organic or inorganic. nih.gov Sources of chlorine in food processing can include:

The food matrix itself. nih.gov

Contact materials. nih.gov

Chlorinated water used during processing. nih.gov

Salt (sodium chloride) added during production. nih.govifst.org

Studies have demonstrated a sharp increase in the concentration of 2-MCPD and 3-MCPD esters when chloride, in the form of hydrochloric acid or sodium chloride, is present. acs.orgacs.org The reaction involves the chloride ion reacting with the glycerol backbone of the lipid precursors. merieuxnutrisciences.com

Research Findings on Precursor Influence

Detailed research has provided insights into how different precursors and conditions affect the formation of 2-MCPD esters. The following tables summarize key findings from various studies.

Table 1: Effect of Acylglycerol Type on MCPD Ester Formation

| Precursor(s) | Key Finding | Reference |

| Di- and Monooleins | Effective precursors for 3-MCPD esters in the presence of chloride ions. | nih.gov |

| Triolein | Remained stable and produced very small amounts of esters. | nih.gov |

| Diacylglycerols (DAGs) | Formation of 3-MCPD was about twice as high from DAGs compared to MAGs. | ftb.com.hr |

| Monoacylglycerols (MAGs), Diacylglycerols (DAGs), Triacylglycerols (TAGs) | Identified as the primary precursors for MCPD compounds under simulated deodorization conditions. | ut.ac.irmdpi.com |

Table 2: Influence of Chloride and Other Factors on MCPD Ester Formation

| Factor | Observation | Reference |

| Hydrochloric Acid (HCl) | Caused the highest formation of chlorinated contaminants during deodorization. | acs.org |

| Sodium Chloride (NaCl) | Supported the formation of 3-MCPD esters from diacylglycerols and triacylglycerols in the presence of free fatty acids. | acs.org |

| Pre-washing of Oil | Washing oil with deionized water to remove free chloride ions reduced the final 2- and 3-MCPD ester content. | ftb.com.hrnih.gov |

| Temperature | Ester formation was found to be higher at temperatures above 229–240 °C. | nih.gov |

The formation mechanism is complex and believed to involve the creation of a cyclic acyloxonium ion intermediate from the acylglycerols, which then reacts with a chloride ion. ftb.com.hrnih.govut.ac.ir This highlights that the control of both lipid precursors (especially DAGs and MAGs) and chloride sources is fundamental to mitigating the formation of 2-MCPD esters in the final food product. merieuxnutrisciences.com

Occurrence and Distribution of 2 Mcpd Esters in Edible Products

Detection in Processed Food Categories

The use of refined vegetable oils and fats as ingredients in a wide range of processed foods leads to the presence of 2-MCPD esters in these products. eufic.orgeuropa.eubund.deresearchgate.net The levels of these contaminants in the final food product are often correlated with the amount and type of refined oil used. mdpi.com

The presence of 2-MCPD esters in infant formula is a significant concern as formula can be the sole source of nutrition for infants. nih.govnih.gov Refined vegetable oils are key ingredients in infant formulas, contributing to their fat content. tandfonline.comacs.org

Several studies have investigated the levels of 2-MCPD esters in infant formulas:

A study investigating 2-MCPD esters in infant formula for the first time found their concentrations to be about half of the 3-MCPD ester concentrations. nih.gov

A Canadian market survey from 2015 found 2-MCPD levels in reconstituted formula ranging from 2.2 ng/g to 56.2 ng/g. A follow-up survey in 2019 showed levels from 1.0 ng/g to 33.9 ng/g, indicating a reduction over time. tandfonline.com

A study on infant formulas in China between 2015 and 2017 detected 2-MCPD ester concentrations up to 0.218 mg/kg. nih.gov

Another study of 88 commercial infant formula milk powders found a mean 2-MCPD ester content of 41 µg/kg, with a range of 0–52 µg/kg. oup.com

The following interactive table summarizes the findings on 2-MCPD ester levels in infant formulas from different studies.

| Study/Region | Year of Survey | 2-MCPD Ester Concentration Range | Mean Concentration |

| First Investigation nih.gov | - | Approx. half of 3-MCPD levels | - |

| Canadian Market tandfonline.com | 2015 | 2.2 - 56.2 ng/g (reconstituted) | - |

| Canadian Market tandfonline.com | 2019 | 1.0 - 33.9 ng/g (reconstituted) | - |

| China nih.gov | 2015-2017 | ND - 0.218 mg/kg | - |

| 88 Commercial Samples oup.com | - | 0 - 52 µg/kg | 41 µg/kg |

ND: Not Detected

Baked goods, snacks, and fried foods often contain significant amounts of refined oils and fats, making them a potential source of 2-MCPD esters. europa.eubund.demdpi.com The high temperatures used in baking and frying can also contribute to the formation of these contaminants. mdpi.com

Key findings include:

Baked Goods: Margarines and 'pastries and cakes' have been identified as main sources of exposure to 2-MCPD for consumers aged three and above. europa.eu One study on fine bakery products found that 2-MCPD is present in products made with refined vegetable oils. mdpi.com Another study in Egypt reported high levels of 2-MCPD esters in a bakery product called Bitifor and in biscuits. researchgate.net

Snacks: Snack foods have been found to contain some of the highest levels of MCPD esters, which is attributed to their oil content and the frying process. mdpi.com In an Egyptian market survey, 2-MCPD esters were detected in all samples of maize and wheat snacks. researchgate.net

Fried Foods: The frying process, particularly with oils that already contain 2-MCPD esters, contributes to the presence of these contaminants in the final product. mdpi.com Potato chips are another category where 2-MCPD esters have been consistently detected. researchgate.net For example, a study found that after 24 hours of frying fish nuggets, the concentration of 2-MCPD esters increased to 0.69–0.81 mg/kg in the frying oil. oup.com

The following interactive table presents data on 2-MCPD ester levels in various processed foods from a study in the Egyptian market. researchgate.net

| Food Category | Specific Product | 2-MCPD Ester Level (mg/kg) |

| Bakery Products | Biscuits | High (specific value not provided) |

| Bitifor | High (specific value not provided) | |

| Snacks | Maize Snacks | Detected in all samples |

| Wheat Snacks | Detected in all samples | |

| Fried Foods | Potato Chips | Detected in all samples |

| Dairy | Old Processed Cheese | 4.05 |

Historically, 2-MCPD was first identified as a contaminant in acid-hydrolyzed vegetable protein (acid-HVP) and soy sauce. eufic.orgfediol.eu The production of these ingredients often involves the use of hydrochloric acid, which can react with residual fats to form chloropropanols like 2-MCPD.

While much of the recent focus has been on 2-MCPD esters in refined oils, the presence of free 2-MCPD in these savory food ingredients remains relevant. European regulations have set maximum levels for the related 3-MCPD in HVP and soy sauce, but as of some reports, there were no specific limits for 2-MCPD. eufic.orgeuropa.eu

Geographical and Temporal Trends in Occurrence Data

The occurrence and concentration of 2-MCPD esters in food products show significant variation based on geographical location and the time of analysis. These trends are influenced by regional manufacturing practices, the types of vegetable oils predominantly used, and evolving mitigation strategies implemented by the food industry.

Geographical Distribution:

Data on 2-MCPD ester levels in vegetable oils from various countries reveal a widespread presence, with notable differences in concentration. A comprehensive review summarizing multiple studies highlights that among various vegetable oils, palm oil and its fractions tend to contain the highest levels of 2-MCPD esters. mdpi.com

A 2016 report by the European Food Safety Authority (EFSA) evaluated extensive occurrence data and found that while esters of 2-MCPD were present in most vegetable oils, the highest concentrations were consistently found in palm oil and palm fat. europa.eu For instance, the mean middle bound (MB) value for 2-MCPD esters in palm oil/fat was reported to be 1565 μg/kg, with a high incidence rate. mdpi.com Other vegetable oils generally exhibited lower, though still significant, levels. mdpi.com

Surveys of infant formulas, a key product category of concern due to the vulnerability of this population group, also demonstrate geographical differences. A study of infant formulas marketed in China between 2015 and 2017 found 2-MCPD ester concentrations ranging from not detected to 0.218 mg/kg. tandfonline.com In contrast, a 2013 study in the German market detected bound 2-MCPD in all tested infant formulas, with concentrations ranging from 23 to 85 µg/kg. myfoodresearch.com Data from the Canadian market showed levels of 2-MCPD in reconstituted infant formula ranging from 2.2 to 56.2 ng/g in 2015. nih.gov

The following interactive table provides a summary of 2-MCPD ester concentrations found in various food products across different geographical regions, based on available research findings.

Interactive Data Table: Geographical Occurrence of 2-MCPD Esters

| Region/Country | Food Product | Year of Study | 2-MCPD Ester Concentration Range | Reference |

| China | Infant Formula | 2015-2017 | ND - 0.218 mg/kg | tandfonline.com |

| China | Infant Formula | 2016 | 0 - 52 µg/kg | myfoodresearch.com |

| Germany | Infant Formula | 2013 | 23 - 85 µg/kg | myfoodresearch.com |

| Canada | Infant Formula (reconstituted) | 2015 | 2.2 - 56.2 ng/g | nih.gov |

| Canada | Infant Formula (reconstituted) | 2019 | 1.0 - 33.9 ng/g | nih.gov |

| Brazil | Infant Formula | Prior to 2017 | Not specified for 2-MCPD | myfoodresearch.com |

| Europe | Various Vegetable Oils | 2016 | Varied, highest in palm oil (mean 1565 µg/kg) | mdpi.com |

ND: Not Detected

Temporal Trends:

Increasing awareness and regulatory scrutiny have prompted the food industry to implement mitigation strategies, leading to a discernible downward trend in the levels of 2-MCPD esters in certain food products over time. fediol.eu

A notable example of this trend is observed in the Canadian market for infant formula. A study comparing samples from 2015 and 2019 found a significant reduction in the mean concentration of combined 2- and 3-MCPD esters. nih.gov Specifically for 2-MCPD, the concentration range in reconstituted formula decreased from 2.2–56.2 ng/g in 2015 to 1.0–33.9 ng/g in 2019. nih.govcanada.ca This suggests that efforts by manufacturers to reduce these contaminants have been effective. nih.gov

Similarly, a review of studies on infant formula from various regions suggests a general decline in contaminant concentrations over the years, which is attributed to the implementation of mitigation measures by vegetable oil producers. myfoodresearch.com However, the rate of this decline can vary between manufacturers and products, sometimes indicating changes in production processes or suppliers of vegetable oils. myfoodresearch.com

The following interactive table illustrates the temporal trends in 2-MCPD ester concentrations in Canadian infant formula.

Interactive Data Table: Temporal Trends of 2-MCPD Esters in Canadian Infant Formula

| Year of Survey | 2-MCPD Concentration Range (ng/g in reconstituted formula) | Mean Combined MCPDEs (ng/g) | Reference |

| 2015 | 2.2 - 56.2 | 64.5 | nih.gov |

| 2019 | 1.0 - 33.9 | 31.8 | nih.gov |

It is important to note that the formation of 2-MCPD esters is a complex process influenced by various factors during oil refining, such as deodorization temperature and time. nih.gov Research continues to explore and optimize refining methods to further minimize the presence of these contaminants in the food supply. bohrium.com

Mitigation Strategies and Process Control for 2 Mcpd Ester Reduction in Food Production

Pre-Processing Interventions

Controlling the precursors of 2-MCPD esters is a primary strategy for mitigation, starting with agricultural production and raw material handling. merieuxnutrisciences.com

The selection of crude oils is a critical first step, as different oils have varying potentials for forming 2-MCPD esters. fediol.eu This potential is largely linked to the concentration of precursors, namely chlorine-containing compounds and diacylglycerols (DAGs). merieuxnutrisciences.comftb.com.hr Palm oil, for instance, often contains higher levels of these precursors compared to other vegetable oils. merieuxnutrisciences.comeurofins.de

Effective quality control involves selecting raw materials with naturally low levels of these precursors. ftb.com.hr For example, a low free fatty acid (FFA) content in the starting material generally has a beneficial effect on the level of 3-MCPD esters, and by extension 2-MCPD esters, formed during refining. fediol.eu This is partly because lower FFA levels allow for deodorization at lower temperatures. fediol.eu However, sourcing low FFA tropical oils can be challenging and costly. fediol.eu The availability of chloride ions has been identified as a main limiting factor in the formation of MCPD esters. researchgate.net Therefore, minimizing chlorine-containing compounds in the raw material is a key objective. ftb.com.hr

Table 1: Key Precursors for 2-MCPD Ester Formation and Their Control Points

| Precursor | Control Strategy | Rationale |

| Chlorine Compounds | Select raw materials with low chlorine content; control agricultural inputs. fediol.euftb.com.hr | Chlorine is a direct reactant in the formation of MCPD esters. merieuxnutrisciences.com |

| Diacylglycerols (DAGs) | Select oil varieties with lower DAG content. merieuxnutrisciences.comeurofins.de | DAGs are known precursors for MCPD ester formation. merieuxnutrisciences.comftb.com.hr |

| Free Fatty Acids (FFA) | Select low FFA raw materials; ensure rapid processing post-harvest. fediol.eu | High FFA necessitates higher deodorization temperatures, increasing ester formation. fediol.eu |

Mitigation efforts extend to the agricultural phase. merieuxnutrisciences.com Practices that minimize the introduction of chlorine are paramount. This includes the careful management of fertilizers, pesticides, and irrigation water to avoid sources with excessive chlorine. fao.org

Post-harvest handling and storage are equally critical. For palm fruit, harvesting at optimal ripeness, minimizing physical damage, and reducing the time between harvest and milling can significantly impact precursor levels. fao.orgfediol.eu Storing oil seeds in cool, dry conditions helps prevent hydrolysis, which can lead to an increase in FFA content. fediol.eufao.org Poor storage can compromise the quality of the raw material, increasing its potential to form contaminants during refining. ftb.com.hr

Chemical and Physical Refining Modifications

Modifications to the oil refining process are the most direct and widely studied methods for reducing 2-MCPD esters. rsc.org Both chemical and physical refining processes offer opportunities for contaminant reduction. rsc.org

Chemical refining has been demonstrated to be an effective method for mitigating the formation of 2-MCPD esters. bohrium.comresearchgate.netwur.nl This process typically involves a neutralization step (often with a lye solution) followed by water washing. fediol.euresearchgate.net This combination is advantageous because it removes FFA as soaps and also washes out water-soluble chloride precursors. fediol.euwur.nl By removing FFA through neutralization, the subsequent deodorization step can be performed at a significantly lower temperature, further reducing ester formation. fediol.eu

Studies have shown that washing crude palm oil with water prior to refining can substantially reduce the final concentration of MCPD esters. wur.nlresearchgate.net A pre-refining wash with 10% deionized water at 70°C for 20 minutes was found to lower the final 2-MCPDE content by 19%. ftb.com.hr Similarly, a full chemical refining process including neutralization and washing has been shown to achieve a 49% reduction in 2-MCPDE in organic palm oil. bohrium.comwur.nlwur.nlnih.gov

Table 2: Effect of Washing and Neutralization on 2-MCPD Ester Reduction

| Refining Step | Description | 2-MCPDE Reduction | Source |

| Pre-Refining Water Wash | Washing crude palm oil with 10% deionized water at 70°C. | 19% | ftb.com.hr |

| Chemical Refining | Includes neutralization and water washing steps. | 49% | bohrium.com, wur.nl, wur.nl, nih.gov |

Deodorization is the refining step where the high temperatures (often >230°C) required to remove undesirable volatile compounds lead to the formation of 2-MCPD and 3-MCPD esters. merieuxnutrisciences.comfediol.eursc.org The formation of these contaminants is known to increase rapidly at temperatures above 200°C. ftb.com.hr

Therefore, a key mitigation strategy is to optimize deodorization parameters by reducing the temperature and duration of the process. fediol.eu While 2-MCPD ester formation can begin at lower temperatures (around 190°C), minimizing the temperature profile will have an impact on reducing final levels. fediol.eugoogle.com However, a balance must be maintained. Deodorization temperatures must remain high enough to ensure the removal of other potential contaminants like pesticides and to achieve acceptable taste and quality in the final product. fediol.eu Combining a neutralization step with a lower deodorization temperature (e.g., 180°C) is a key strategy for simultaneously reducing 2-MCPDE, 3-MCPDE, and glycidyl (B131873) esters (GE). wur.nl

Advanced technologies offer further options for mitigation, often by modifying the conditions under which volatile compounds are removed.

Short Path Distillation (SPD) is a form of molecular distillation that operates under a much higher vacuum (e.g., <1 mbar) and at lower temperatures compared to conventional deodorization. fao.orggoogle.comgoogle.com This technique has proven highly effective in removing already-formed 2-MCPD and 3-MCPD esters from refined oil without generating new contaminants. google.comgoogle.com Under optimal SPD conditions, a reduction of up to 90% in 3-MCPD esters has been observed. researchgate.net A gentle deodorization at a low temperature (e.g., 160-180°C) may be required after SPD to improve sensory characteristics, which can lead to a slight increase in MCPD esters. ovid-verband.de

Application of Additives and Processing Aids

The use of specific additives and processing aids during oil refining can significantly inhibit the formation of 2-MCPD esters. These substances work through various mechanisms, including scavenging precursors, altering reaction conditions, and adsorbing contaminants.

Certain metals and adsorbent materials have been investigated for their potential to mitigate 2-MCPD ester formation.

Metal Compounds: The influence of metal compounds on 2-MCPD ester formation has yielded mixed results. One study found that the addition of zinc oxide resulted in a minor reduction of 3-MCPD esters by 8.5%, while metallic zinc actually promoted the formation of all measured contaminants, including 2-MCPD esters. acs.orgacs.orgresearchgate.netx-mol.com This suggests that the specific form of the metal is crucial to its efficacy.

Adsorbents: Adsorbent materials are used to remove precursors and contaminants from the oil.

Bleaching Earth and Silicate (B1173343) Adsorbents: In the refining of palm oil, bleaching with activated bleaching earth and a silicate adsorbent (such as magnesium silicate, calcium silicate, or aluminum silicate) is employed to adsorb 3-MCPD ester precursors before the deodorization step. google.com

Synthetic Magnesium Silicate: The use of synthetic magnesium silicate during the bleaching process has been shown to reduce 3-MCPD ester concentrations by 67%. wur.nlnih.gov

Zeolite: Post-refining treatment with calcined zeolite has been reported to decrease 3-MCPD ester levels by 19%. wur.nlnih.gov Another study found that beta zeolites were particularly effective, removing up to 86% of 3-MCPDE. ftb.com.hr

Other Adsorbents: Filtering out solid breading particles during the pre-frying of fish products significantly reduced the MCPD-ester content in the pre-frying oil. nih.gov Additionally, the use of adsorbent materials was found to decrease the content of glycidyl esters (G-E). nih.gov

Table 1: Efficacy of Various Adsorbents in Reducing MCPD Esters

| Adsorbent/Treatment | Target Compound | Reduction Efficiency | Source |

| Synthetic Magnesium Silicate | 3-MCPD Esters | 67% | wur.nlnih.gov |

| Calcined Zeolite | 3-MCPD Esters | 19% | wur.nlnih.gov |

| Beta Zeolites | 3-MCPD Esters | 86% | ftb.com.hr |

| Filtering Breading Particles | MCPD Esters | Significant Reduction | nih.gov |

Note: While these studies primarily focus on 3-MCPD esters, the mitigation of jejich precursors and similar formation pathways suggests a likely reduction in 2-MCPD esters as well.

The addition of certain salts, amino acids, and alcohols has demonstrated considerable success in mitigating the formation of 2-MCPD esters.

Salts: The presence of chloride ions is a key factor in the formation of 2-MCPD esters. acs.orgacs.org However, certain salts can counteract this effect. The use of potassium acetate (B1210297) has been shown to be highly effective, reducing the levels of 2- and 3-MCPD esters by up to 98.7%. acs.orgresearchgate.netx-mol.comacs.org In contrast, some studies have indicated that while potassium and sodium salts can reduce 3-MCPDE, they may lead to an increase in glycidyl esters. researchgate.net

Amino Acids: The impact of amino acids on contaminant formation varies.

Glycine (B1666218): The addition of glycine has been found to decrease the concentration of chloropropanol (B1252657) esters, with a reported reduction of 43.8% for 3-MCPDE and a notable 69.7% for 2-MCPDE. researchgate.netacs.org

Glutamine: Conversely, glutamine was observed to increase the levels of 3-MCPD esters by 30.0%. acs.org

Leucine and Tryptophan: These amino acids were found to reduce glycidyl ester levels but did not significantly affect MCPD ester concentrations. acs.org

Alcohols: Anhydrous ethanol (B145695) has emerged as a promising mitigation agent.

When used as a stripping agent during deodorization, anhydrous ethanol reduced the levels of 3-MCPD, 2-MCPD, and glycidyl esters by 49%, 54%, and 31%, respectively. acs.orgresearchgate.netacs.org This reduction is attributed to the trapping of chlorine by the alcohol. acs.org

Table 2: Impact of Additives on MCPD Ester and Glycidyl Ester Formation

| Additive | Target Compound | Effect | Reduction/Increase Percentage | Source |

| Potassium Acetate | 2- and 3-MCPD Esters | Reduction | Up to 98.7% | acs.orgresearchgate.netx-mol.comacs.org |

| Glycine | 3-MCPD Esters | Reduction | 43.8% | researchgate.netacs.org |

| Glycine | 2-MCPD Esters | Reduction | 69.7% | acs.org |

| Glutamine | 3-MCPD Esters | Increase | 30.0% | acs.org |

| Anhydrous Ethanol | 3-MCPD Esters | Reduction | 49% | acs.orgresearchgate.netacs.org |

| Anhydrous Ethanol | 2-MCPD Esters | Reduction | 54% | acs.orgresearchgate.netacs.org |

| Anhydrous Ethanol | Glycidyl Esters | Reduction | 31% | acs.orgresearchgate.netacs.org |

Post-Processing Treatments and Product Formulation

Beyond the initial refining process, further treatments and careful product formulation can help to lower the concentration of 2-MCPD esters in the final food product.

Post-Refining Treatments:

Re-bleaching and Deodorization: Additional bleaching and deodorization steps after the initial refining have been shown to lower glycidyl ester levels in refined palm oil. fao.org A second deodorization should be conducted at a lower temperature than the first. fao.org

Short Path Distillation: This technique is a suitable method for producing refined palm oil with significantly reduced or no 3-MCPD and glycidyl esters. ovid-verband.de However, it can negatively affect the sensory properties of the oil, which may require a subsequent gentle deodorization at a lower temperature, potentially leading to a slight increase in 3-MCPD esters. ovid-verband.de

Vacuum Distillation: Subjecting refined vegetable oil to vacuum distillation at high temperatures (200-280°C) and low pressure (0.001-3.0 mbar) can substantially reduce 2-MCPD and 3-MCPD esters. google.com

Product Formulation:

Antioxidants: The addition of antioxidants during food processing can inhibit the formation of 2-MCPD esters. In a study on baked goods, the fortification of palm olein with rosemary extract resulted in lower levels of 2-MCPD esters. mdpi.com A combination of tocopherol and butylated hydroxyanisole (BHA) was also effective in controlling the formation of both 2-MCPD esters and glycidyl esters. mdpi.com

Table 3: Effect of Antioxidants in a Baking Recipe on 2-MCPD Ester and GE Formation in Palm Olein

| Antioxidant Treatment (in Palm Olein) | 2-MCPD Ester (mg/kg) | Glycidyl Ester (mg/kg) | Source |

| Control (No Antioxidant) | >1.854 | >1.888 | mdpi.com |

| Tocopherol (800 mg/kg) + BHA (200 mg/kg) | 1.854 | 1.888 | mdpi.com |

| Tocopherol (1200 mg/kg) + BHA (200 mg/kg) | 1.758 | 1.761 | mdpi.com |

| Rosemary Extract (800 mg/kg) + BHA (200 mg/kg) | Not specified, but lower than control | Not specified | mdpi.com |

Metabolic Fate and Biotransformation of 2 Mcpd Esters in Biological Systems

Enzymatic Hydrolysis of 2-MCPD Esters in in vitro and in vivo Models

The initial and most significant step in the metabolism of 2-MCPD esters is their breakdown, or hydrolysis, into free 2-MCPD and fatty acids. This process has been investigated using both in vitro cell models, such as Caco-2 cells which mimic the human intestinal barrier, and in vivo animal models. nih.govbund.de

In vitro studies have demonstrated that 2-MCPD fatty acid esters are effectively hydrolyzed by intestinal cells. researchgate.netbund.de This cleavage occurs even in the absence of pancreatic lipase (B570770), suggesting that lipolytic enzymes present in the membranes of intestinal cells play a crucial role. researchgate.net It is believed that under in vivo conditions, a combination of pancreatic lipase activity in the gut lumen and these membrane-bound lipases contributes to the hydrolysis of 2-MCPD esters. researchgate.net

Role of Lipase Enzymes in Ester Cleavage

Lipase enzymes are central to the hydrolysis of 2-MCPD esters. researchgate.netmdpi.com Pancreatic lipase, a key digestive enzyme, is thought to be a primary contributor to the cleavage of these esters in the gastrointestinal tract. researchgate.net The action of these enzymes releases the parent compound, 2-MCPD, from its esterified form. researchgate.netbund.de The efficiency of this enzymatic cleavage is a key determinant of the amount of free 2-MCPD that becomes available for absorption.

Several analytical methods have been developed that utilize lipase enzymes, such as Candida rugosa lipase, to hydrolyze 2-MCPD esters in laboratory settings for quantification purposes. jst.go.jpnih.gov These enzymatic methods offer a rapid and effective means of cleaving the esters at room temperature. nih.gov

Hydrolysis Efficiency of Mono- and Diesters

Research indicates a difference in the hydrolysis efficiency between mono- and diesters of 2-MCPD. In vitro investigations suggest that while 2-MCPD monoesters are hydrolyzed to a similar degree as their 3-MCPD counterparts, 2-MCPD diesters may be cleaved more efficiently. researchgate.net

The structural differences between monoesters and diesters, specifically the presence of a hydroxyl group in monoesters, influence their polarity and interaction with enzymes. mostwiedzy.pl In general, the hydrolysis of diesters is a more prolonged process compared to monoesters. For instance, while the hydrolysis of monoesters can be completed rapidly, diesters may take longer to be fully broken down. ut.ac.ir

Bioavailability and Systemic Distribution of Metabolites in Animal Models

Following hydrolysis in the gastrointestinal tract, the resulting free 2-MCPD becomes available for absorption and subsequent distribution throughout the body. Animal studies have been instrumental in understanding the bioavailability and systemic fate of these metabolites. researchgate.neteuropa.eu

It is generally assumed that the hydrolysis of 2-MCPD esters is extensive, leading to the free form contributing significantly to internal exposure. europa.eu

Absorption Across Intestinal Barriers

In vitro models using Caco-2 cells have provided valuable insights into the absorption of 2-MCPD and its esters across the intestinal barrier. nih.govbund.de Studies have shown that free 2-MCPD, but not its fatty acid esters, can cross a monolayer of these cells, which simulates the human intestinal wall. researchgate.netnih.gov The esters themselves are hydrolyzed by the cells, releasing free 2-MCPD, which is then available for potential transport. nih.gov

While the esters are not directly absorbed, their hydrolysis products are. nih.gov This suggests that the primary route of systemic exposure to 2-MCPD from its esters is through the absorption of the free form after enzymatic cleavage in the gut.

Distribution to Organs and Tissues

Once absorbed, free 2-MCPD is distributed to various organs and tissues. While specific data on the distribution of 2-MCPD is more limited compared to its isomer, 3-MCPD, studies on the latter provide a general understanding of the process. After oral administration of 3-MCPD diesters to rats, free 3-MCPD was detected in the blood, various organs, and tissues, indicating systemic distribution following hydrolysis. nih.gov It is plausible that 2-MCPD follows a similar pattern of distribution after its release from the corresponding esters.

Comparative Biotransformation of 2-MCPD Esters with Other Chloropropanol (B1252657) Esters

The biotransformation of 2-MCPD esters is often compared to that of its more extensively studied isomer, 3-MCPD esters. In vitro studies have shown that 2-MCPD fatty acid esters are hydrolyzed in a manner similar to 3-MCPD fatty acid esters by Caco-2 cells. bund.de However, some research suggests that 2-MCPD diesters might be hydrolyzed more efficiently than their 3-MCPD counterparts. researchgate.net

In terms of absorption, both free 2-MCPD and 3-MCPD can cross the intestinal barrier, while their respective esters cannot. nih.govbund.de For 3-MCPD, in vivo studies in rats have demonstrated that the diesters are almost completely hydrolyzed in the gastrointestinal tract, leading to a bioavailability of free 3-MCPD that is, on average, 86% of that from an equimolar dose of free 3-MCPD. nih.gov This high degree of hydrolysis and subsequent absorption is a key consideration in risk assessment. nih.gov While similar comprehensive in vivo bioavailability studies for 2-MCPD esters are less available, the in vitro data suggests a comparable metabolic pathway. bund.de

Emerging Research Directions and Future Perspectives for 2 Mcpd D5 1,3 Stearoyl Research

Advancements in Deuterated Internal Standard Synthesis and Commercial Availability

The accurate quantification of 2- and 3-monochloropropanediol (MCPD) esters and glycidyl (B131873) esters (GEs) in food analysis heavily relies on the use of stable isotope-labeled internal standards. 2-MCPD-d5-1,3-stearoyl, a deuterated form of the 2-MCPD diester with stearic acid, serves as a crucial tool in analytical methodologies.

Synthesis and Availability:

The synthesis of deuterated internal standards like this compound is a complex process. While detailed proprietary synthesis methods are not publicly disclosed, the general approach involves introducing deuterium (B1214612) atoms into the glycerol (B35011) backbone of the molecule. This ensures that the internal standard mimics the chemical behavior of the native analyte during extraction, derivatization, and analysis, while being distinguishable by mass spectrometry due to its higher mass.

Several chemical suppliers specialize in the production and distribution of these highly pure analytical standards. The commercial availability of this compound has been pivotal for research and routine monitoring of MCPD esters in the food industry. cosmobiousa.comlgcstandards.comauftragssynthese.com The purity of these standards is typically greater than 99%. cosmobiousa.com

Importance in Analytical Methods:

Indirect analytical methods, which are most commonly used, involve the cleavage of the fatty acid esters to release the free MCPD and glycidol (B123203). fediol.eu The use of an internal standard like this compound, or more commonly the free deuterated 3-MCPD-d5, is essential to compensate for analyte losses during sample preparation and for variations in instrument response. nih.govmdpi.comresearchgate.net This is particularly important as the sample preparation for MCPD ester analysis can be lengthy and involve multiple steps, including hydrolysis and derivatization. fediol.eujfda-online.com

The limited commercial availability of a wide range of individual deuterated MCPD ester standards remains a challenge for direct analytical methods that aim to quantify intact esters. fediol.eu This limitation often necessitates the use of indirect methods that determine the total amount of bound MCPD.

| Compound Information: this compound | |

| Synonyms | 2-MCPD-d5-1,3-distearoyl, 1,3-Distearoyl-2-chloropropanediol-D5 |

| Molecular Formula | C39H70D5ClO4 |

| Molecular Weight | 648.49 |

| Physical State | Solid |

| Purity | >99% |

| CAS Number | 1329796-49-7 |

| Unlabeled CAS Number | 26787-56-4 |

Development of Novel High-Throughput Analytical Methodologies

The need for rapid and efficient monitoring of MCPD and glycidyl esters in the food supply chain has driven the development of high-throughput analytical methods. Traditional methods, while reliable, can be time-consuming due to extensive sample preparation steps like hydrolysis and derivatization, which can take up to 16 hours. jfda-online.com

Innovations in Sample Preparation:

Recent advancements have focused on streamlining sample preparation. Novel methods include: